Stereochemical Identity: (S)-Enantiomer vs. (R)-Enantiomer and Racemate – Chiral Configuration as a Procurement Determinant
The (S)-enantiomer (CAS 1568203-01-9) is catalogued and sold as a discrete chemical entity separate from the (R)-enantiomer (CAS 1567926-86-6) and the racemate (CAS 1514222-36-6). All three are independently assigned distinct CAS numbers by chemical registry authorities, confirming they are treated as different substances for procurement, inventory, and regulatory purposes . While direct comparative bioactivity data for this specific scaffold are absent from the published literature, the broader class of thiophene-containing β-amino acids demonstrates enantiomer-dependent biological recognition . The (S)-configuration is defined by the Cahn-Ingold-Prelog priority at the β-carbon stereocentre, as confirmed by the InChI stereodescriptor '/t5-/m0/s1' in the standardized IUPAC International Chemical Identifier .
| Evidence Dimension | Stereochemical identity and CAS registry differentiation |
|---|---|
| Target Compound Data | CAS 1568203-01-9; (S)-configuration; InChI stereodescriptor /t5-/m0/s1; molecular formula C₇H₉ClN₂OS; MW 204.68 |
| Comparator Or Baseline | CAS 1567926-86-6 (R-enantiomer); CAS 1514222-36-6 (racemate); same molecular formula and MW |
| Quantified Difference | Three independently registered CAS numbers confirm distinct chemical identities. No published quantitative bioactivity difference data available for this specific scaffold. |
| Conditions | Registry-level differentiation per CAS and IUPAC standards; vendor cataloguing practices (Leyan, Chemscene, Fluorochem) |
Why This Matters
Procurement of the incorrect enantiomer or racemate yields a chemically distinct substance that may produce divergent results in stereosensitive biological assays or asymmetric synthetic applications.
